molecular formula C20H24N2O5S2 B11621900 2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11621900
M. Wt: 436.5 g/mol
InChI Key: KZQIOXGKRZMMED-VKAVYKQESA-N
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Description

2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE is a complex organic compound with a unique structure that combines morpholine, thiazolidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE involves multiple steps. One common method includes the reaction of morpholine with ethyl 3-bromopropanoate to form the intermediate 2-(morpholin-4-yl)ethyl propanoate. This intermediate is then reacted with 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring and morpholine group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)ETHYL 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C20H24N2O5S2/c1-25-16-4-2-15(3-5-16)14-17-19(24)22(20(28)29-17)7-6-18(23)27-13-10-21-8-11-26-12-9-21/h2-5,14H,6-13H2,1H3/b17-14-

InChI Key

KZQIOXGKRZMMED-VKAVYKQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCN3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OCCN3CCOCC3

Origin of Product

United States

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